2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid, also known as 5-(3,4-dihydroxyphenyl)valeric acid, is an organic compound classified under the category of phenolic acids. It features a pentanoic acid backbone with an amino group and a dihydroxyphenyl substituent. This compound is significant in various biochemical contexts, particularly in studies related to metabolism and the gut microbiota's interaction with dietary components.
This compound can be derived from the metabolism of flavonoids by gut microbiota, highlighting its relevance in nutritional biochemistry and health sciences. It is formed through the breakdown of dietary phenolic compounds, which are abundant in fruits and vegetables.
The synthesis of 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid can be achieved through various chemical reactions involving phenolic compounds and amino acids. One common method involves the enzymatic conversion of tyrosine by gut microbiota, which generates phenolic metabolites including this compound.
The molecular structure of 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid can be represented as follows:
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid participates in various biochemical reactions:
These reactions are often catalyzed by enzymes such as phenol sulfotransferases or UDP-glucuronosyltransferases found in the liver and gut microbiota.
The mechanism of action for 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid primarily involves its role as a metabolic intermediate in the gut:
Studies indicate that phenolic acids derived from dietary sources can have protective effects against certain diseases due to their ability to modulate inflammatory pathways and enhance antioxidant defenses.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to characterize this compound.
The endogenous synthesis of 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid is predominantly mediated by gut microbial metabolism. This compound arises from the biotransformation of dietary precursors, including:
Table 1: Key Dietary Precursors and Microbial Biotransformation Steps
Precursor Compound | Microbial Action | Resulting Intermediate |
---|---|---|
Tyrosine | Deamination, β-oxidation | 3-(3,4-dihydroxyphenyl)propanoic acid |
Proanthocyanidins | C-ring cleavage, dehydroxylation | 5-(3,4-dihydroxyphenyl)-γ-valerolactone |
Eriodictyol | Reduction of keto groups | 5-(3,4-dihydroxyphenyl)pentanoic acid |
Flavonoid catabolism by gut microbiota is a primary source of phenylpentanoic structures. The microbial degradation pathway involves:
Table 2: Flavonoid Precursors and Resulting Catabolites
Flavonoid Precursor | Microbial Genera Involved | Key Catabolic Pathway Steps | Major Catabolite |
---|---|---|---|
Eriodictyol | Wickerhamomyces | Reduction, dehydroxylation | 5-(3,4-dihydroxyphenyl)valeric acid |
Procyanidin B2 | Acidovorax | C-ring cleavage, β-oxidation | 5-(3,4-dihydroxyphenyl)-γ-valerolactone |
Naringenin | Ligilactobacillus | Deglycosylation, hydrogenation | 3-(4-hydroxyphenyl)propanoic acid |
Microbial degradation of tyrosine and phenylalanine involves specialized enzymatic cascades:
Microbial and mammalian systems contribute distinctly to the metabolism of phenylpentanoic compounds:
Table 3: Metabolic Capabilities: Microbial vs. Host Systems
Metabolic Function | Microbial Contribution | Host Contribution | Key Enzymes/Pathways |
---|---|---|---|
Deglycosylation | Extensive (e.g., β-glucosidases) | Minimal (acid hydrolysis in stomach) | Bacterial glycoside hydrolases |
Aromatic ring reduction | Yes (dihydroxylation/dehydroxylation) | No | Microbial dioxygenases |
Side-chain shortening | Yes (β-oxidation) | Limited (ω-oxidation only) | Acyl-CoA dehydrogenases |
Phase-II conjugation | No | Extensive (glucuronidation/sulfation) | UGTs, SULTs |
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